molecular formula C7H9NO2 B1383549 2-Aminobenzaldehyde hydrate CAS No. 2044704-76-7

2-Aminobenzaldehyde hydrate

Cat. No. B1383549
CAS RN: 2044704-76-7
M. Wt: 139.15 g/mol
InChI Key: JDIAPICNCAKLCP-UHFFFAOYSA-N
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Description

2-Aminobenzaldehyde hydrate is a compound with the molecular formula C7H9NO2 . It is also known by other synonyms such as 2-aminobenzaldehyde;hydrate and 2-Aminobenzaldehydehydrate . The molecular weight of this compound is 139.15 g/mol .


Synthesis Analysis

2-Aminobenzaldehyde is usually prepared by reduction of 2-nitrobenzaldehyde with iron or iron (II) sulfate . A cationic rhodium catalyst, assembled in situ from commercial components, has been used to promote the reaction of a range of simple 2-aminobenzaldehydes with terminal and internal alkynes in a series of intermolecular hydroacylation reactions .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzaldehyde hydrate is represented by the InChI string InChI=1S/C7H7NO.H2O/c8-7-4-2-1-3-6 (7)5-9;/h1-5H,8H2;1H2 . The Canonical SMILES representation is C1=CC=C (C (=C1)C=O)N.O .


Chemical Reactions Analysis

2-Aminobenzaldehydes have been used as versatile substrates for Rhodium-Catalyzed Alkyne Hydroacylation . The products of this reaction, amino-substituted enones, were efficiently converted into the corresponding dihydro-4-quinolones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 139.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 139.063328530 g/mol . The topological polar surface area of the compound is 44.1 Ų . The compound has a heavy atom count of 10 .

Safety and Hazards

2-Aminobenzaldehyde hydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash off immediately with plenty of water for at least 15 minutes in case of skin contact . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Immediate medical attention is required in both cases .

Future Directions

2-Aminobenzaldehydes have been used as versatile substrates for Rhodium-Catalyzed Alkyne Hydroacylation . This transformation efficiently provides a range of 2-aminobenzaldehyde derivatives with excellent site selectivity and functional group compatibility . This suggests potential future directions in the development of new synthetic methods and applications in the synthesis of complex molecules .

properties

IUPAC Name

2-aminobenzaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO.H2O/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIAPICNCAKLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzaldehyde hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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